![molecular formula C15H23NO3 B15161248 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde CAS No. 143426-14-6](/img/structure/B15161248.png)
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C13H19NO3. It is a benzaldehyde derivative featuring a diethoxyethyl group and a methylamino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde typically involves the reaction of benzaldehyde with 2,2-diethoxyethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this synthesis include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzoic acid.
Reduction: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The diethoxyethyl and methylamino groups may also contribute to its reactivity and interactions with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(ethyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}acetophenone
Uniqueness
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diethoxyethyl and methylamino groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
143426-14-6 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-[[2,2-diethoxyethyl(methyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(19-5-2)11-16(3)10-13-8-6-7-9-14(13)12-17/h6-9,12,15H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
WCTBAKLGODGNFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(C)CC1=CC=CC=C1C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
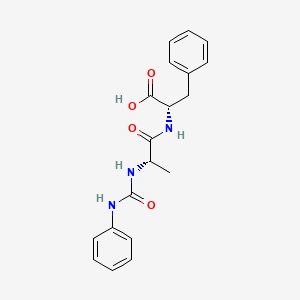
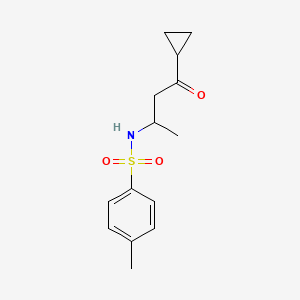
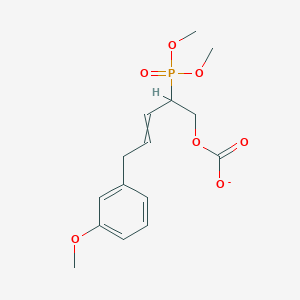
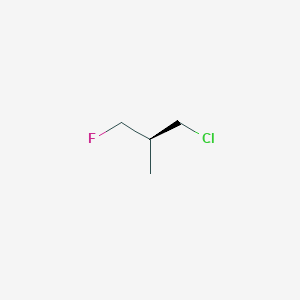
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
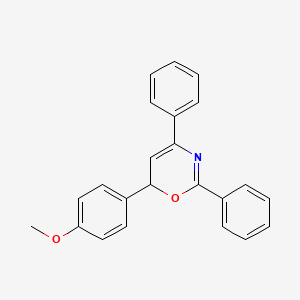

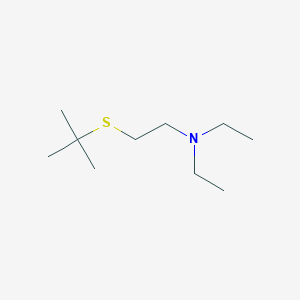
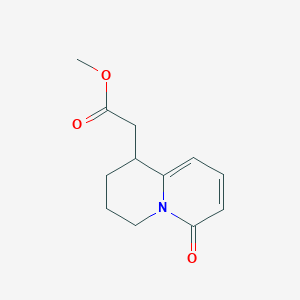

diphenylsilane](/img/structure/B15161260.png)
